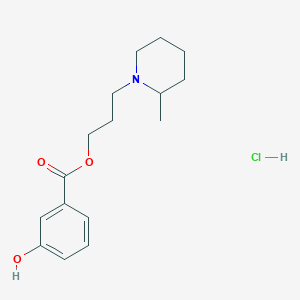
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Antimicrobial Activity
Benzoic acid derivatives, such as parabens, have been widely studied for their antimicrobial properties. Esters of p-hydroxy benzoic acid, known as parabens, are used as preservatives in pharmaceuticals, cosmetics, and other products. Their microbial activity tends to increase with the length of the alkyl chain, although this is accompanied by increased toxicity concerns (Charnock & Finsrud, 2007).
Synthesis and Antibacterial Activity
The synthesis of novel derivatives of benzoic acid, including esters and hybrid derivatives, has been a subject of interest. These compounds have shown potential antibacterial activity, which may contribute to the development of new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Anticancer Potential
Some benzoic acid derivatives have exhibited significant cytotoxicities against various cancer cell lines. The presence of a C-3 hydroxy group in these naphthoquinone esters appears to be crucial for their anticancer activity (Kongkathip et al., 2004).
Preservative Analysis
The determination of benzoic acid esters in various products, like cosmetics and foods, is essential for ensuring consumer safety. Advanced chromatographic techniques have been developed for the analysis of these compounds in complex matrices (Memon, Bhanger, & Khuhawer, 2005).
Propriétés
Numéro CAS |
67032-05-7 |
|---|---|
Nom du produit |
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride |
Formule moléculaire |
C16H24ClNO3 |
Poids moléculaire |
313.82 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-13-6-2-3-9-17(13)10-5-11-20-16(19)14-7-4-8-15(18)12-14;/h4,7-8,12-13,18H,2-3,5-6,9-11H2,1H3;1H |
Clé InChI |
XMUYNJLUXHJOOY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCOC(=O)C2=CC(=CC=C2)O.Cl |
SMILES canonique |
CC1CCCC[NH+]1CCCOC(=O)C2=CC=CC=C2O.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





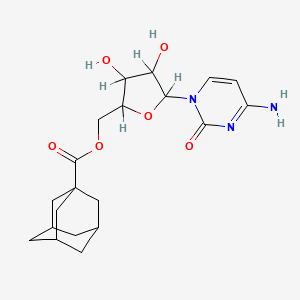
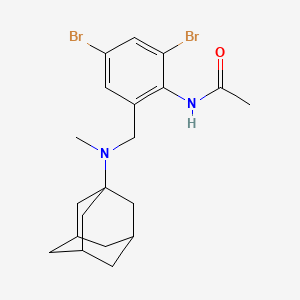

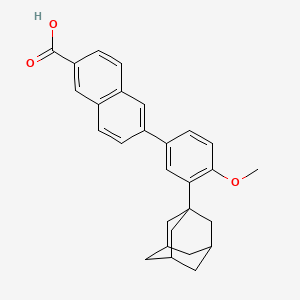



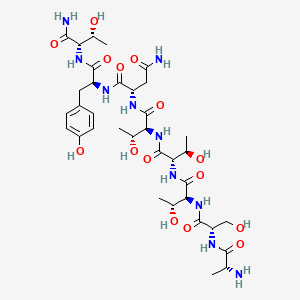
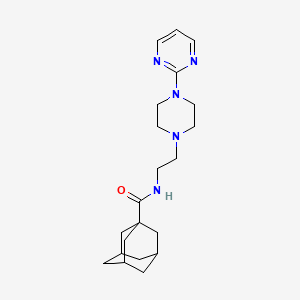
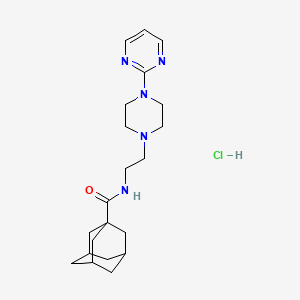
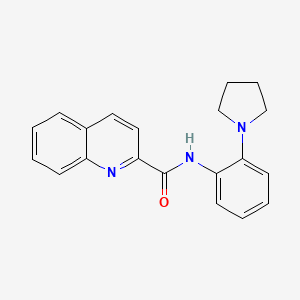
![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)